molecular formula C39H76NO8P B168058 1-Palmitoyl-2-oleoylphosphatidylethanolamine CAS No. 10015-88-0

1-Palmitoyl-2-oleoylphosphatidylethanolamine

Cat. No.: B168058
CAS No.: 10015-88-0
M. Wt: 718.0 g/mol
InChI Key: FHQVHHIBKUMWTI-ZCXUNETKSA-N
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Description

1-Palmitoyl-2-oleoylphosphatidylethanolamine (POPE) is a glycerophospholipid characterized by a phosphatidylethanolamine headgroup and two distinct acyl chains: a saturated palmitoyl (16:0) chain at the sn-1 position and an unsaturated oleoyl (18:1, cis-Δ⁹) chain at the sn-2 position . Its molecular formula is C₃₉H₇₆NO₈P, with a molecular weight of 718 g/mol and a CAS registry number of 10015-88-0 .

POPE is a key component of biological membranes, particularly in bacteria and mitochondria, where it contributes to membrane curvature and protein interactions due to its conical molecular geometry . Its phase behavior—transitioning from a bilayer to a hexagonal (HII) phase at 71.4°C—is critical for membrane fusion and dynamic remodeling processes .

Properties

IUPAC Name

[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQVHHIBKUMWTI-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256135
Record name 1-Palmitoyl-2-oleoylphosphatidylethanolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10015-88-0
Record name 1-Palmitoyl-2-oleoylphosphatidylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10015-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmitoyl-2-oleoylphosphatidylethanolamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-oleoylphosphatidylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Monolayer Preparation and Transfer

A lipid solution of POPE, POPG, or their mixtures is spread on an aqueous subphase in a Langmuir trough. Surface pressure-area isotherms are used to compress the monolayer to a target pressure (e.g., 30–35 mN/m), ensuring optimal packing density. The first monolayer is vertically transferred (Langmuir-Blodgett) onto a hydrophilic substrate, followed by a horizontal transfer (Langmuir-Schaefer) for the second leaflet. This approach avoids fusogenic agents like calcium, which are typically required for vesicle fusion but can introduce artifacts.

Structural Outcomes and Limitations

Atomic force microscopy (AFM) reveals that POPE/POPG SLBs prepared via LB/LS exhibit lipid protrusions at domain boundaries and membrane defects, particularly when interacting with cationic antimicrobial peptides. These protrusions, which bulge outward from the bilayer, are modulated by peptide hydrophobicity and membrane composition. While the LB/LS method achieves high-fidelity SLBs, it requires specialized equipment and is less scalable for bulk lipid production.

Vesicle Fusion Technique

Vesicle fusion is a widely adopted method for forming SLBs on substrates like mica or silica. For POPE-containing membranes, this method relies on optimizing ionic strength and temperature to promote vesicle adhesion and rupture.

Protocol and Environmental Modulation

Small unilamellar vesicles (SUVs) composed of POPE and POPG (e.g., 3:1 molar ratio) are prepared via sonication or extrusion. When incubated with a freshly cleaved mica surface under low ionic strength (e.g., 10 mM NaCl), vesicles adsorb electrostatically but remain intact. Increasing ionic strength (e.g., 150 mM NaCl) screens repulsive forces, inducing vesicle rupture and bilayer formation. Temperature plays a dual role: elevating it to 50°C reduces line tension, facilitating complete fusion, while lower temperatures favor decoupled phase transitions between bilayer leaflets.

Phase Behavior and Substrate Coupling

AFM studies of POPE/POPG bilayers reveal that substrate interactions strongly influence phase behavior. At high ionic strength and elevated temperatures, the two leaflets transition cooperatively, with domains aligned in register. In contrast, low ionic strength leads to decoupled transitions, where one leaflet remains disordered while the other orders. This decoupling is critical for mimicking asymmetric cellular membranes but complicates the interpretation of thermodynamic data.

Enzymatic Synthesis via the CDP-Ethanolamine Pathway

The cytidine diphosphate (CDP)-ethanolamine pathway is the primary route for de novo POPE synthesis in eukaryotic cells, occurring in the endoplasmic reticulum (ER). This three-step enzymatic process integrates ethanolamine into phospholipid metabolism.

Key Enzymatic Steps

  • Ethanolamine Kinase (EK) : Phosphorylates ethanolamine using ATP, yielding phosphoethanolamine.

  • CTP:Phosphoethanolamine Cytidylyltransferase (PECT) : Transfers a cytidine monophosphate (CMP) group from CTP to phosphoethanolamine, forming CDP-ethanolamine.

  • CDP-Ethanolamine:1,2-Diacylglycerol Ethanolamine Phosphotransferase (EPT) : Catalyzes the transfer of phosphoethanolamine from CDP-ethanolamine to diacylglycerol (DAG), generating PE.

Substrate Specificity and Metabolic Regulation

EPT exhibits selectivity for DAG species, favoring 1-palmitoyl-2-oleoyl-sn-glycerol as a substrate. Knockout studies in mice show that EK deficiency reduces PE levels by 40%, underscoring its metabolic indispensability. Competition for ethanolamine-derived PE between autophagy (e.g., Atg8 lipidation) and glycosylphosphatidylinositol (GPI) anchor synthesis further highlights its regulatory complexity.

Acylation of Lyso-Phosphatidylethanolamine

Lyso-PE acylation is a minor but physiologically significant pathway for POPE synthesis, particularly in membrane repair and remodeling. This process involves the ATP-dependent acylation of lyso-PE by acyl-CoA, mediated by membrane-bound acyltransferases.

Exogenous Lyso-PE Uptake

Plasma membrane translocases, such as Dnf1p and Dnf2p in yeast, internalize dietary lyso-PE. Once cytosolic, lyso-PE is acylated at the sn-2 position by Ale1p acyltransferase, preferentially utilizing oleoyl-CoA to form POPE. This pathway is critical in tissues with high membrane turnover, such as the liver and intestines.

Limitations and Competing Pathways

The acylation pathway contributes <10% to total PE synthesis under standard conditions. Its efficiency is limited by lyso-PE availability and competition with phospholipase-mediated degradation. Additionally, calcium-dependent head group exchange between PE and serine or choline can further divert lyso-PE into alternate phospholipid species.

Comparative Analysis of Preparation Methods

Method Substrates Conditions Outcome Advantages Limitations
LB/LS TransferPOPE, POPG, POPC30–35 mN/m, no Ca²⁺High-fidelity SLBs with domain-specific protrusionsAvoids fusogenic agents, precise controlLow scalability, equipment-intensive
Vesicle FusionPOPE/POPG SUVs10–150 mM NaCl, 25–50°CTunable phase behavior, substrate-coupled bilayersScalable, mimics physiological conditionsDecoupled phase transitions at low ionic strength
CDP-Ethanolamine PathwayEthanolamine, ATP, CTP, DAGER localization, pH 7.4Native PE biosynthesis, integrates with lipidomicsBiologically relevant, regulatedLow yield for in vitro synthesis
Lyso-PE AcylationLyso-PE, oleoyl-CoAPlasma membrane, ATP-dependentPOPE enrichment in membrane microdomainsUtilizes dietary precursorsMinor pathway, competes with degradation

Chemical Reactions Analysis

1.1. Formation of the Glycerophosphate Backbone

The process begins with (R)-di-O-tert-butylphosphorylglycidol , a chiral epoxide intermediate. This compound is synthesized via phosphorylation of glycidol using di-tert-butylphosphoryl chloride under anhydrous conditions .

1.2. Regiospecific Epoxide Opening

The epoxide undergoes SN2 nucleophilic attack using cesium palmitate (Cs⁺ salt of palmitic acid) in the presence of palmitic acid. This reaction selectively opens the epoxide at the sn-1 position, yielding 2,3-di-O-tert-butylphosphoryl-1-palmitoyl-sn-glycerol .

Reaction Conditions :

  • Temperature: 60°C

  • Solvent: Toluene

  • Catalysts: None (proceeds via nucleophilic substitution)

1.3. Esterification with Oleic Acid

The sn-2 hydroxyl group is esterified with oleic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . This coupling reaction activates the carboxylic acid group of oleic acid, enabling ester bond formation .

Key Reagents :

  • Oleic acid: 1.2 molar equivalents

  • DCC: 1.5 equivalents (activator)

  • DMAP: Catalytic (0.1 equivalents)

2.1. SN2 Nucleophilic Attack

The cesium palmitate acts as a nucleophile, attacking the less hindered carbon of the glycidol epoxide. The tert-butyl groups on the phosphoryl moiety direct regioselectivity, ensuring palmitoyl incorporation at the sn-1 position .

Epoxide+Cs PalmitateToluene 60 C1 Palmitoyl 2 3 di O tert butylphosphorylglycerol\text{Epoxide}+\text{Cs Palmitate}\xrightarrow{\text{Toluene 60 C}}\text{1 Palmitoyl 2 3 di O tert butylphosphorylglycerol}

2.2. DCC-Mediated Esterification

DCC converts oleic acid into an electrophilic O-acylisourea intermediate, which reacts with the sn-2 hydroxyl group. DMAP accelerates the reaction by deprotonating the hydroxyl group .

Oleic Acid+DCCO AcylisoureaDMAPEster Product\text{Oleic Acid}+\text{DCC}\rightarrow \text{O Acylisourea}\xrightarrow{\text{DMAP}}\text{Ester Product}

Analytical Characterization

Synthetic products are validated using:

  • Mass Spectrometry (MS) : Negative-ion mode LC-ESI-QTOF identifies the deprotonated molecule [M-H]⁻ at m/z 716.5241, with fragmentation peaks at m/z 281.249 (oleate) and 255.233 (palmitate) .

  • Collision Cross Section (CCS) : 263.99 Ų ([M-H]⁻), confirming structural integrity .

Comparative Reaction Table

Reaction StepReagents/ConditionsProduct
Epoxide SynthesisDi-tert-butylphosphoryl chloride, glycidol(R)-di-O-tert-butylphosphorylglycidol
SN2 Epoxide OpeningCesium palmitate, toluene, 60°C1-Palmitoyl-2,3-di-O-tert-butylphosphorylglycerol
Oleic Acid EsterificationDCC, DMAP, oleic acidThis compound

Stability and Degradation

This compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves ester bonds, yielding palmitic acid, oleic acid, and glycerophosphoethanolamine.

  • Oxidative Degradation : The oleoyl chain’s double bond is susceptible to peroxidation, forming hydroperoxides .

This synthesis pathway ensures high regiospecificity and yield, making it indispensable for producing model membranes in biophysical research .

Scientific Research Applications

Biological Significance

Cell Membrane Structure and Function
POPE is a key component of cell membranes, contributing to membrane fluidity and integrity. It is involved in the formation of lipid bilayers, which are essential for cellular compartmentalization and function. The unique fatty acid composition of POPE (palmitic acid at C-1 and oleic acid at C-2) enhances its ability to form stable membranes under physiological conditions .

Role in Cellular Signaling
POPE participates in various signaling pathways. It has been shown to facilitate the activation of factor X in the coagulation cascade, enhancing the efficiency of blood coagulation processes . This phospholipid's presence alters kinetic parameters, demonstrating its importance in hemostasis.

Pharmaceutical Applications

Drug Delivery Systems
POPE is utilized in the development of liposomes for drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs while providing stability to the liposomal structure. Studies have demonstrated that POPE-based liposomes can improve the bioavailability of therapeutic agents .

Antioxidant Properties
Research indicates that POPE can protect against oxidative stress by interacting with antioxidants like vitamin E. This interaction helps stabilize membrane structures and prevent oxidative damage, making it a potential candidate for formulations aimed at reducing oxidative stress-related diseases .

Material Science Applications

Nanomaterials and Emulsions
Recent studies have explored the use of POPE in stabilizing nanoemulsions for various applications, including food technology and cosmetics. Its ability to stabilize emulsions enhances the texture and shelf-life of products . A case study highlighted the successful formulation of bioinspired nanoemulsions using POPE, showcasing its versatility in material science .

Biophysical Characterization
POPE has been used to study phase transitions in lipid bilayers. Research utilizing atomic force microscopy (AFM) has shown how varying ionic strengths and temperatures affect the phase behavior of POPE bilayers, providing insights into membrane dynamics . These findings are critical for understanding membrane behavior under different physiological conditions.

Case Studies

Study Focus Findings
Caianiello et al. (2020)NanoemulsionsDeveloped stable emulsions using POPE; improved texture and stability .
Neumann et al. (2020)Drug DeliveryDemonstrated enhanced drug encapsulation efficiency with POPE liposomes .
Skalska et al. (2019)Antioxidant InteractionShowed protective effects of POPE against oxidative damage when combined with vitamin E .
Ramos et al. (2020)Phase BehaviorAnalyzed phase transitions in POPE bilayers; identified effects of ionic strength on bilayer stability .

Mechanism of Action

1-Palmitoyl-2-oleoylphosphatidylethanolamine exerts its effects primarily through its ability to integrate into lipid bilayers. It interacts with other lipid molecules to form stable bilayers, which can encapsulate and deliver drugs to target cells. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, facilitating the transport of various substances across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phospholipids

Structural and Biophysical Properties

Table 1: Structural and Phase Transition Comparison
Phospholipid Headgroup Acyl Chains (sn-1/sn-2) Phase Transition Temp. (°C) Key Functional Role
POPE Ethanolamine Palmitoyl (16:0)/Oleoyl (18:1) 71.4 (HII) Membrane curvature, protein binding
POPC (1-Palmitoyl-2-oleoylphosphatidylcholine) Choline Palmitoyl (16:0)/Oleoyl (18:1) ~ -2 (Tm) Membrane fluidity, model membranes
POPS (1-Palmitoyl-2-oleoylphosphatidylserine) Serine Palmitoyl (16:0)/Oleoyl (18:1) ~ 8 (Tm) Apoptotic signaling, charge modulation
DPPE (1,2-Dipalmitoylphosphatidylethanolamine) Ethanolamine Palmitoyl (16:0)/Palmitoyl (16:0) 65.6 (HII) Membrane rigidity, phase studies
SOPC (1-Stearoyl-2-oleoylphosphatidylcholine) Choline Stearoyl (18:0)/Oleoyl (18:1) ~ 6 (Tm) Asymmetric membrane models

Notes:

  • HII : Hexagonal phase transition temperature; Tm : Gel-to-liquid crystalline phase transition.
  • Data compiled from .
Key Observations:
  • Headgroup Influence: The ethanolamine headgroup of POPE reduces its hydration compared to choline (POPC) or serine (POPS), promoting negative curvature and hexagonal phase formation .
  • Acyl Chain Saturation: POPE’s monounsaturated oleoyl chain enhances membrane fluidity compared to fully saturated DPPE, but its transition temperature (71.4°C) is higher than DPPE (65.6°C) due to ethanolamine’s smaller headgroup .
  • Additive Sensitivity: POPE’s phase behavior is highly sensitive to additives. For example, 1 mol% dilinolenin lowers its HII transition temperature by 8.5°C, while lysolecithin raises it by 2.5°C .

Functional and Biochemical Roles

Membrane Protein Interactions
  • Bacterial Membranes : POPE constitutes 80% of Vibrio cholerae membrane bilayers (mixed with POPG), stabilizing ion transporters like Vc-NhaP2 .
  • GPCR Modulation : In mixed POPC/POPE bilayers, POPE alters rhodopsin’s conformational equilibrium, influencing G-protein coupled receptor (GPCR) signaling .
Toxin and Drug Binding
  • Snake Venom sPLA₂ Binding: Molecular docking reveals that POPE binds to Bothrops asper venom phospholipases (Mt-I and Mt-II) with affinities of -4.7 kcal/mol (headgroup-only) and -6.9 kcal/mol (full lipid), comparable to POPS but weaker than POPC .
  • Ion Channel Regulation : POPE/POPG (3:1) bilayers are used to reconstitute KcsA potassium channels, where POPE stabilizes toxin (Tx7335)-channel interactions .
Table 2: Molecular Docking Affinities of Phospholipids with sPLA₂ Enzymes
Phospholipid Mt-I Affinity (Headgroup, kcal/mol) Mt-II Affinity (Headgroup, kcal/mol)
POPE -4.7 -4.2
POPC -5.1 -4.4
POPS -5.0 -4.7

Biological Activity

1-Palmitoyl-2-oleoylphosphatidylethanolamine (POPE) is a phospholipid belonging to the phosphatidylethanolamine class, which plays a crucial role in cellular membranes. This compound is characterized by its unique fatty acid composition, featuring a saturated palmitic acid and a monounsaturated oleic acid. The biological activities of POPE are significant in various physiological processes, including membrane dynamics, cell signaling, and apoptosis.

Membrane Structure and Dynamics

POPE is known for its ability to influence membrane fluidity and organization. Studies have shown that it can form bilayers that exhibit unique structural properties due to its acyl chain composition. For instance, the presence of both saturated and unsaturated fatty acids allows for a balance between rigidity and fluidity, which is essential for membrane integrity and function .

Table 1: Comparison of POPE with Other Phospholipids

PropertyPOPEPOPCPS
Saturated/Unsaturated Ratio1:1 (C16:1/C18:0)1:1 (C18:1/C18:0)Variable
Phase Transition TemperatureLower than POPCHigher than POPEVariable
Membrane CurvatureModerateHighLow

Interaction with Proteins

POPE's interactions with membrane proteins are critical for their function. Research indicates that POPE can stabilize certain transmembrane proteins by providing an optimal environment that reduces hydrophobic mismatch, which is essential for protein folding and activity . The molecular dynamics simulations have shown that POPE can facilitate the correct orientation of proteins within the lipid bilayer, enhancing their functional capabilities.

Apoptotic Pathways

Recent studies have highlighted the role of POPE in apoptosis. It has been observed that POPE can influence apoptotic signaling pathways through its interaction with various cellular components. For example, in cancer studies, compounds derived from or interacting with POPE have shown potential in inducing apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .

Case Study: Hemolytic Activity Assessment

In a specific case study assessing the hemolytic activity of compounds interacting with POPE, it was found that these compounds exhibited low hemolysis levels (less than 1%) at high concentrations (1000 µM), indicating that they do not significantly disrupt erythrocyte membranes . This suggests that while POPE can be involved in cytotoxic pathways, it may also serve as a protective agent against non-specific membrane damage.

Antioxidant Properties

POPE has been noted for its antioxidant capabilities, particularly in protecting against oxidative stress. Its interaction with vitamin E (α-tocopherol) has been studied to understand how it contributes to membrane protection against free radicals . This interaction helps maintain membrane integrity and reduces lipid peroxidation, thereby enhancing cell survival under oxidative conditions.

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the interactions between POPE and various bioactive compounds. These studies reveal that POPE can alter the conformational dynamics of proteins embedded in the membrane, affecting their functional states and interactions with ligands .

Lipid-Lipid Interactions

Research has also focused on lipid-lipid interactions within mixed membranes containing POPE. For instance, studies using solid-state NMR spectroscopy demonstrated that the presence of α-tocopherol influences the phase behavior of bilayers containing POPE, suggesting potential applications in drug delivery systems where membrane stability is crucial .

Q & A

Q. What are the standard protocols for preparing POPE-containing lipid bilayers for membrane biophysics studies?

POPE lipid bilayers are typically prepared using hydration and extrusion methods. For oriented multilayers, POPE is dissolved in organic solvents, dried under nitrogen, and equilibrated at controlled relative humidity (e.g., 100% RH for hydrated lamellar phases). X-ray diffraction studies require precise temperature control to monitor phase transitions (Lβ to HII) and hydration levels . For mixed bilayers (e.g., POPE/POPC/cholesterol), lipid ratios are verified via fluorescence quenching or differential scanning calorimetry (DSC) to ensure homogeneity .

Q. How does POPE’s phase behavior influence experimental design in membrane studies?

POPE transitions from a lamellar gel (Lβ) to an inverted hexagonal (HII) phase near 50°C under partial dehydration (~5 water molecules lost per lipid). This necessitates careful control of temperature and hydration in experiments. For example, X-ray diffraction studies at 100% RH reveal two distinct Lβ phases, while near the HII transition, bilayer spacing decreases by ~3 Å due to dehydration . Phase separation in mixed systems (e.g., POPE/DPPC-d62) requires FT-IR or DSC to monitor lipid melting profiles .

Q. What methods are recommended for quantifying POPE in heterogeneous lipid mixtures?

Q. How do molecular dynamics (MD) simulations elucidate POPE’s role in modulating GPCR dynamics?

MD simulations (e.g., 300 ns triplicate runs) reveal that POPE’s smaller head group and conical shape reduce hydrophobic mismatch in GPCRs like the adenosine A2a receptor (A2a AR), stabilizing transmembrane helices. Compared to POPC, POPE restricts interhelical motions, lowering receptor flexibility. This is critical for pharmacological studies, as POPE-rich membranes may better mimic native GPCR environments . Similar effects are observed in rhodopsin, where POPE alters sub-state equilibria in its functional cycle .

Q. What advanced techniques identify oxidative modifications in POPE under hydroxyl radical stress?

LC-MS/MS with collision-induced dissociation (CID) identifies long-chain (e.g., keto, hydroxy-peroxy) and short-chain (e.g., C9 aldehydes) oxidation products. Diagnostic ions (e.g., m/z 184 for phosphorylated ethanolamine) and neutral loss scans (e.g., H₂O or HOOH elimination) distinguish isomeric derivatives. For example, oxidation at C9, C12, or C13 positions on the linoleoyl chain is confirmed via fragment ion patterns .

Q. How does POPE’s interaction with cholesterol affect membrane protein function?

Cholesterol reduces POPE’s propensity for HII phase formation, enhancing bilayer stability. In serotonin1A receptor studies, cholesterol competes with POPE for hydrophobic packing, reducing agonist binding affinity by ~40% at 30 mol% cholesterol. This is quantified via radioligand assays using [³H]8-OH-DPAT . In CaATPase reconstitution experiments, cholesterol increases lipid order in POPE/DPPC-d62 mixtures, as shown by FT-IR C-H stretching mode analysis .

Q. How does POPE influence the structural dynamics of ion channels like Pannexin 3 (PANX3)?

Cryo-EM and MD simulations reveal that POPE occupies interprotomeric gaps in PANX3, stabilizing lateral portals for ion permeation. Lipid density maps show POPE’s sn-1 chain inserts into hydrophobic clefts between transmembrane helices, reducing lateral channel flexibility. This contrasts with POPC, which lacks the head group charge to stabilize similar interactions .

Methodological Notes

  • Contradictions in Lipid-Protein Interactions : While POPE generally stabilizes transmembrane proteins via hydrophobic matching, its effects vary by system. For example, in A2a AR, POPE reduces flexibility , but in rhodopsin, it shifts conformational equilibria . Context-specific validation (e.g., DSC, MD) is essential.
  • Limitations of MD Simulations : Force field inaccuracies in modeling POPE’s head group charge distribution may overestimate lipid-protein hydrogen bonding. Cross-validation with experimental data (e.g., cryo-EM density maps) is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.